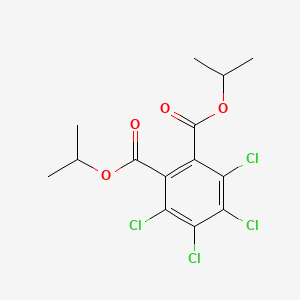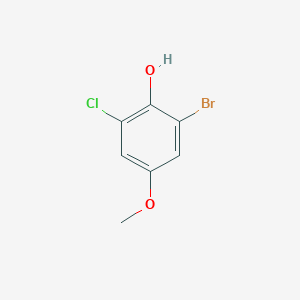![molecular formula C6H3BrClN3 B6359405 7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine CAS No. 1783958-52-0](/img/structure/B6359405.png)
7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine” is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to “this compound”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure formed by the fusion of a pyrazole and a pyridine ring . The molecule also contains bromo and chloro substituents at the 7 and 4 positions, respectively .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the retrieved data, the synthesis of similar 1H-pyrazolo[3,4-b]pyridine derivatives involves various chemical reactions .Scientific Research Applications
7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine is used in a variety of scientific research applications. It has been used to synthesize a variety of heterocyclic compounds, such as pyridazinones and pyrrolidinones. It has also been used to synthesize novel antifungal agents, as well as compounds with potential applications in the treatment of cancer and other diseases.
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[3,4-b]pyridine family have shown inhibitory activity against certain enzymes
Mode of Action
It’s known that similar compounds can inhibit the activity of certain enzymes . The compound may interact with its targets, leading to changes in their function. More research is required to understand the specific interactions and resulting changes.
Biochemical Pathways
Related compounds have been shown to affect certain enzymatic pathways . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Result of Action
Similar compounds have shown significant inhibitory activity against certain enzymes , which could lead to various cellular effects.
Advantages and Limitations for Lab Experiments
7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine is a useful intermediate for the synthesis of various heterocyclic compounds. Its advantages include its low cost and availability, as well as its stability in the presence of air and light. However, it is also highly toxic, and should be handled with caution in the laboratory.
Future Directions
There are a number of potential future directions for 7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine. It could be used to synthesize more complex heterocyclic compounds, such as pyrrolidinones and pyridazinones. It could also be used to synthesize novel antifungal agents or compounds with potential applications in the treatment of cancer and other diseases. Additionally, it could be used as a building block for other heterocyclic compounds. Finally, further research could be conducted to determine its biochemical and physiological effects.
Synthesis Methods
7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine can be synthesized in a variety of ways. One method involves the reaction of 4-chloro-3-methyl-1H-pyrazole and bromine in acetic acid. This reaction results in the formation of this compound as the major product.
properties
IUPAC Name |
7-bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-9-6(8)3-1-10-11-5(3)4/h1-2H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAWRYBEMKETJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NN2)C(=N1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine](/img/structure/B6359332.png)
![4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, 97%](/img/structure/B6359336.png)
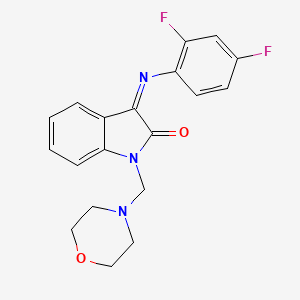
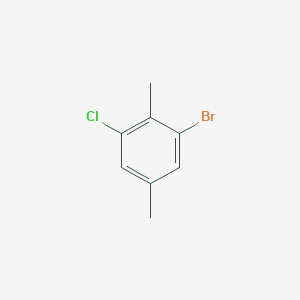

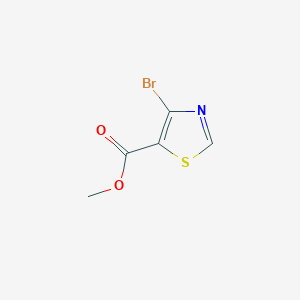

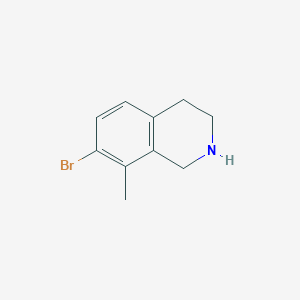

![(5-Bromobenzo[d][1,3]dioxol-4-yl)methanol](/img/structure/B6359391.png)
